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molecular formula C9H7NO2 B1312042 4-Methylphthalimide CAS No. 40314-06-5

4-Methylphthalimide

Cat. No. B1312042
M. Wt: 161.16 g/mol
InChI Key: UKRUJPIJOJHCOB-UHFFFAOYSA-N
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Patent
US07345180B2

Procedure details

The 4-methylphthalimide (1.8 g) obtained above was suspended in tetrahydrofuran (3 ml), then 1 N borane tetrahydrofuran complex (30 ml) was added thereto at room temperature and stirred overnight at 60° C. The mixture was cooled to 0° C., then methanol (2.8 ml) and 6 N hydrochloric acid (3.2 ml) were added thereto, and the mixture was refluxed for 1 hour. The reaction mixture was cooled to 0° C., then 6 N sodium hydroxide solution was added thereto, and the reaction solution was extracted with ethyl acetate and then the extract was dried over sodium sulfate anhydrous. The resulting product was concentrated under reduced pressure, and the residue was purified by column chromatography (eluting solvent; dichloromethane→dichloromethane:methanol 10:1→5:1) to give the title compound (400 mg, Y.:27%).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
27%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=O)[NH:8][C:6](=O)[C:5]2=[CH:11][CH:12]=1.CO.Cl.[OH-].[Na+]>O1CCCC1>[CH3:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:11][CH:12]=1)[CH2:6][NH:8][CH2:9]2 |f:3.4|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
CC=1C=C2C(C(=O)NC2=O)=CC1
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
CO
Name
Quantity
3.2 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
at room temperature and stirred overnight at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
1 N borane tetrahydrofuran complex (30 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over sodium sulfate anhydrous
CONCENTRATION
Type
CONCENTRATION
Details
The resulting product was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (eluting solvent; dichloromethane→dichloromethane:methanol 10:1→5:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1C=C2CNCC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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